N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide
Description
N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide is a heterocyclic compound featuring a benzo[d][1,3]dioxole (methylenedioxyphenyl) moiety linked via a carboxamide group to a phenyl ring substituted with a 4-methyl-5-oxotetrazole unit.
Properties
IUPAC Name |
N-[4-(4-methyl-5-oxotetrazol-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O4/c1-20-16(23)21(19-18-20)12-5-3-11(4-6-12)17-15(22)10-2-7-13-14(8-10)25-9-24-13/h2-8H,9H2,1H3,(H,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRMCYAVCQKHJQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(N=N1)C2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the tetrazole ring, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The phenyl group is then introduced via electrophilic aromatic substitution reactions. The final step involves the formation of the benzo[d][1,3]dioxole moiety through a series of condensation reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context in which the compound is used, such as inhibiting enzyme activity or modulating receptor signaling .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on shared functional groups, such as the benzo[d][1,3]dioxole carboxamide, tetrazole, or other heterocyclic systems. Key comparisons include:
Structural and Physicochemical Properties
*Estimated based on structural analysis.
Key Observations :
- The target compound has a lower molecular weight compared to thiazole- and oxazepine-containing analogs, likely due to the absence of bulky substituents (e.g., cyclopropane in ).
- The benzo[d][1,3]dioxole moiety is conserved across multiple analogs, suggesting its role in enhancing lipophilicity and membrane permeability .
Pharmacological Implications
While direct activity data for the target compound are unavailable, inferences can be drawn from related structures:
- Tetrazole-Containing Compounds: Tetrazoles are known to inhibit enzymes such as angiotensin-converting enzyme (ACE) or modulate ion channels. The methyl substituent may reduce metabolic degradation compared to unsubstituted tetrazoles .
- Benzo[d][1,3]dioxole Derivatives : This group is prevalent in CNS-active compounds (e.g., paroxetine) due to its resistance to oxidative metabolism .
- Thiazole/Oxazepine Analogs : These heterocycles are associated with anti-inflammatory and anticancer activities. The absence of such cores in the target compound may narrow its therapeutic scope .
Computational and Analytical Data
- Spectroscopy : NMR data for analogs (e.g., compound 83 in ) show characteristic signals for the benzodioxole OCH₂O group (δ ~6.03 ppm) and carboxamide NH (δ ~11.92 ppm) . Similar patterns are expected for the target compound.
- Software Tools : Programs like SHELX and ORTEP-3 are widely used for crystallographic analysis, while Multiwfn aids in electronic structure analysis, which could predict reactivity or binding modes.
Biological Activity
N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that has garnered attention in pharmaceutical research due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential applications in various fields.
Compound Structure and Synthesis
The molecular formula of this compound is , indicating a composition of carbon, hydrogen, nitrogen, and oxygen atoms. The compound features a tetrazole ring , which is known for its diverse biological activities, linked to a benzo[d][1,3]dioxole moiety and a carboxamide group . The synthesis typically involves multi-step organic reactions that ensure the structural integrity of the compound .
Antimicrobial Properties
Research indicates that compounds with similar tetrazole structures exhibit significant antimicrobial activities. This compound has been studied for its potential to inhibit microbial growth. Preliminary studies suggest that it may display activity against various bacterial strains due to its ability to interact with cellular targets .
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-chloro-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide | Similar tetrazole structure | Antimicrobial |
| N-(1-benzyl)-N'-phenylurea | Urea instead of amide | Herbicidal |
| 3-amino-N-(4-chlorophenyl)-2-thiazolidinone | Thiazolidinone ring | Anticancer |
The unique combination of functional groups in this compound may allow for a dual activity as both an antimicrobial and anti-inflammatory agent , making it a valuable candidate for further research .
The exact mechanisms through which this compound exerts its biological effects remain largely unexplored. However, it is hypothesized that the compound interacts with specific enzymes or receptors within biological systems. Such interactions could lead to the modulation of various signaling pathways involved in inflammation and microbial resistance .
Case Studies and Research Findings
While comprehensive studies specifically targeting this compound are scarce, related compounds have shown significant promise in preclinical models:
- Antimicrobial Activity : A study demonstrated that similar tetrazole derivatives exhibited effective inhibition against Escherichia coli and Staphylococcus aureus at concentrations as low as 0.052 mg/mL .
- Anti-cancer Potential : Research on benzoxazepine derivatives has shown cytotoxic effects against solid tumor cell lines with varying degrees of efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
